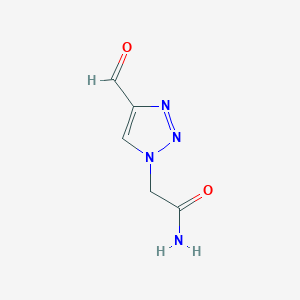

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

Description

2-(4-Formyl-1H-1,2,3-triazol-1-yl)acetamide (compound 5 in ) is a triazole-acetamide derivative featuring a formyl (-CHO) substituent at the 4-position of the triazole ring. This aldehyde group confers unique reactivity, enabling further functionalization via condensation reactions, such as the synthesis of chalcone derivatives (e.g., compounds 6a-d) for anticancer applications . The compound is synthesized via click chemistry, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of the 1,4-disubstituted triazole core . Key spectral data (¹H/¹³C NMR, IR) confirm its structure, with the formyl proton appearing as a singlet at ~9.8 ppm in ¹H NMR and the carbonyl (C=O) stretching vibration observed near 1678 cm⁻¹ in IR .

Properties

IUPAC Name |

2-(4-formyltriazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAKIUVIRGCRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The formyl group can be introduced via formylation reactions, and the acetamide group can be added through acylation reactions .

Industrial Production Methods

Industrial production of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 2-(4-carboxy-1H-1,2,3-triazol-1-yl)acetamide.

Reduction: 2-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)acetamide.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide. Compounds with triazole scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models, outperforming traditional chemotherapeutic agents such as cisplatin . The mechanism of action is believed to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Studies indicate that compounds similar to this compound exhibit effectiveness against a range of bacterial and fungal pathogens. For example, certain synthesized triazole compounds demonstrated potent antifungal effects against Candida albicans and antibacterial activity against Mycobacterium species . This makes them promising candidates for the development of new antimicrobial agents.

Agricultural Applications

Fungicides and Herbicides

The incorporation of triazole structures into agricultural chemicals has led to the development of effective fungicides. Research has shown that triazole-based compounds can inhibit the growth of various plant pathogens, thereby enhancing crop protection . The ability to modify the substituents on the triazole ring allows for fine-tuning of their efficacy and selectivity against specific pests.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for the synthesis of functional polymers. Its reactive aldehyde group allows for easy incorporation into polymer matrices through condensation reactions. This can lead to the development of novel materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The formyl and acetamide groups can also contribute to the compound’s activity by interacting with specific amino acid residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The formyl group enhances polarity compared to hydrophobic analogs (e.g., cyclopropyl or aryl-substituted triazoles), improving aqueous solubility for drug formulation .

- Thermal Stability: Melting points vary significantly: Formyl derivative: Not explicitly reported, but chalcone derivatives (6a-d) melt at 119–146°C . Cyclopropyl derivative (): 165–167°C . Iodo derivatives (): 108–146°C .

Research Findings and Limitations

- Formyl Derivative : While its chalcone derivatives show promise in NSCLC, the parent compound lacks direct bioactivity data, highlighting a need for targeted studies .

- Structural Trade-offs : Bulky substituents (e.g., naphthoxy-methyl in ) improve binding to viral targets but reduce synthetic yields (e.g., 72% for 8a vs. 30% for cyclopropyl analog 2e ) .

- Computational Insights: QSAR models () predict that electron-withdrawing groups (e.g., -NO₂, -Br) enhance LasR inhibition, whereas the formyl group’s role remains unexplored .

Biological Activity

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its versatility in interacting with various biological targets, making it a valuable scaffold in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a formyl group and an acetamide group. This unique combination enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Hydrogen Bonding : The triazole ring can form hydrogen bonds with amino acid residues in proteins, facilitating binding to biological targets.

- π-π Interactions : The aromatic nature of the triazole allows for π-π stacking interactions, which are crucial for stabilizing ligand-receptor complexes.

- Functional Group Contributions : The formyl and acetamide groups can engage in additional interactions that enhance the compound's affinity for its targets .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- A study demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like cisplatin .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 586 | 23.3 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- It demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that it could inhibit bacterial growth at low concentrations .

Antiviral Activity

Triazole derivatives have shown promise in antiviral applications. While specific data on this compound is limited, related compounds have exhibited inhibition against viral replication through similar mechanisms involving enzyme inhibition .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. The findings suggested that modifications to the triazole structure significantly influenced their anticancer potency and selectivity against cancer cells compared to normal cells .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-donating groups on the phenyl rings enhanced cytotoxic activity. This suggests that further modifications to the compound could lead to more potent derivatives .

Comparative Analysis with Related Compounds

When compared to similar triazole compounds, this compound stands out due to its unique functional groups:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole Derivatives | Basic triazole structure | Moderate anticancer activity |

| 4-(1H-Triazol-1-yl)benzaldehyde | Triazole ring + benzaldehyde | Antimicrobial activity |

| 2-(1H-Triazol-1-yl)acetamide | Lacks formyl group | Lower potency in anticancer assays |

Q & A

Basic: What are the key synthetic strategies for preparing 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide?

The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) to construct the triazole core, followed by formylation.

- Step 1 : React an azide (e.g., 2-azidoacetamide) with a propargyl aldehyde derivative under Cu(I) catalysis to form the 1,4-disubstituted triazole .

- Step 2 : Introduce the formyl group via Vilsmeier-Haack formylation (using POCl₃ and DMF) or oxidation of a hydroxymethyl intermediate .

- Optimization : Use solvents like DMF or acetonitrile, and monitor reaction progress via TLC (silica gel, 9:1 DCM:MeOH) .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm triazole/acetamide connectivity | Look for δ 8.1–8.3 ppm (triazole H), δ 2.1–2.3 ppm (acetamide CH₃) . |

| FT-IR | Identify formyl (C=O) and amide (N-H) | Peaks at ~1700 cm⁻¹ (formyl C=O), ~1650 cm⁻¹ (amide C=O) . |

| HPLC-MS | Assess purity and molecular ion | Use C18 column, 0.1% TFA in H₂O/MeOH gradient . |

Intermediate: How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Catalyst loading : Excess Cu(I) may degrade sensitive groups; optimize to 5–10 mol% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve triazole regioselectivity but may hydrolyze formyl groups. Consider acetonitrile for stability .

- Workup protocols : Use aqueous EDTA to remove copper residues, which can skew LC-MS results .

Intermediate: What biological targets are hypothesized for this compound?

The triazole and formyl groups suggest potential for:

- Antimicrobial activity : Triazoles inhibit fungal CYP51 enzymes; formyl enables Schiff base formation with microbial proteins .

- Enzyme inhibition : Molecular docking studies (e.g., with α-glucosidase) predict binding via H-bonding (formyl O, triazole N) and hydrophobic interactions (phenyl rings) .

- Neuroactive effects : Acetamide derivatives modulate GABA receptors; validate via electrophysiology assays .

Advanced: How can computational methods guide SAR studies?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize substituents that enhance binding energy (ΔG ≤ −8 kcal/mol) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., formyl group electrophilicity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .

Advanced: What strategies mitigate instability of the formyl group during derivatization?

- Protection : Convert formyl to acetal (e.g., using ethylene glycol) before harsh reactions .

- In situ derivatization : React with amines (e.g., hydrazines) immediately after synthesis to form stable hydrazones .

- Low-temperature workup : Maintain reactions below 0°C to prevent oxidation or hydrolysis .

Advanced: How to design a robust protocol for scaling up synthesis?

- Flow chemistry : Use microreactors for precise control of CuAAC exotherms and residence time .

- Quality control : Implement inline PAT (process analytical technology) tools like FT-IR for real-time monitoring .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Methodological: How to analyze conflicting bioactivity data across studies?

- Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to ensure reproducibility .

- Control variables : Compare results under identical conditions (pH 7.4, 37°C) and cell lines (e.g., HepG2 for cytotoxicity) .

- Meta-analysis : Apply Fisher’s exact test to correlate structural variations (e.g., substituents on triazole) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.